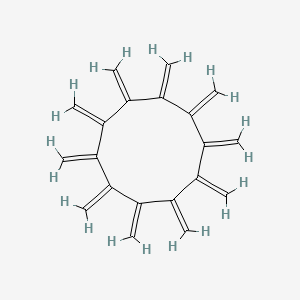
Manganese vanadium oxide (MnV2O6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Manganese vanadium oxide can be synthesized through several methods:
Solid-State Reaction: This method involves the reaction of manganese monoxide (MnO) and vanadium pentoxide (V2O5) powders.
Sol-Gel Method: This involves the formation of a gel from a solution containing the metal precursors, followed by drying and calcination to obtain the desired oxide.
Hydrothermal Synthesis: This method involves the reaction of the metal precursors in an aqueous solution at high temperatures and pressures, leading to the formation of Mn2V2O7.
Analyse Chemischer Reaktionen
Manganese vanadium oxide undergoes various chemical reactions, including:
Oxidation and Reduction: It exhibits high electrocatalytic activities for the oxygen reduction reaction (ORR), making it a promising material for fuel cell applications.
Substitution Reactions: The compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions: Typical reagents include potassium hydroxide (KOH) for ORR studies, and the reactions are often conducted in alkaline conditions.
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Manganese vanadium oxide has a wide range of scientific research applications:
Electrocatalysis: It is used as a non-precious catalyst for the oxygen reduction reaction in fuel cells.
Photocatalysis: The compound has shown enhanced photocatalytic activities for the degradation of pollutants under visible light irradiation.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Energy Storage: Manganese vanadium oxide is considered a potential cathode material for zinc-ion batteries due to its rich valence states and high specific capacity.
Wirkmechanismus
The mechanism by which manganese vanadium oxide exerts its effects involves several molecular targets and pathways:
Electrocatalysis: The compound’s high electrocatalytic activity for ORR is attributed to its ability to facilitate the transfer of electrons and protons during the reaction.
Photocatalysis: It absorbs visible light to create reactive oxygen species (ROS) in water, which are responsible for the degradation of pollutants.
Antimicrobial Activity: The generation of ROS under light irradiation also contributes to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Manganese vanadium oxide can be compared with other similar compounds, such as:
Manganese Oxide (MnO): While MnO is also used in catalysis, Mn2V2O7 exhibits higher electrocatalytic activities and better stability.
Vanadium Oxide (V2O5): V2O5 is known for its photocatalytic properties, but Mn2V2O7 offers enhanced performance due to the synergistic effects of manganese and vanadium.
Manganese Vanadate (MnV2O6): MnV2O6 has similar applications, but Mn2V2O7’s unique structure provides it with superior properties for specific applications.
Eigenschaften
CAS-Nummer |
14986-95-9 |
|---|---|
Molekularformel |
MnOV |
Molekulargewicht |
121.879 |
IUPAC-Name |
manganese(2+);oxygen(2-);vanadium |
InChI |
InChI=1S/Mn.O.V/q+2;-2; |
InChI-Schlüssel |
YZWBPRBPWYVGSK-UHFFFAOYSA-N |
SMILES |
[O-2].[V].[Mn+2] |
Synonyme |
Manganese pyrovanadate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)





![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)



![2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B577053.png)

![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)
